(3-Aminonaphthalen-2-yl)methanol
Overview
Description
(3-Aminonaphthalen-2-yl)methanol is an organic compound with the molecular formula C11H11NO It consists of a naphthalene ring system substituted with an amino group at the third position and a methanol group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Aminonaphthalen-2-yl)methanol can be synthesized through the reduction of 3-amino-2-naphthoic acid using lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF). The reaction is typically carried out at 0°C and then allowed to warm to room temperature. The mixture is then quenched with water and extracted to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification techniques to achieve high yields and purity.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can undergo acylation or alkylation reactions.
Esterification/Etherification: The methanol group can participate in esterification or etherification reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Esterification: Carboxylic acids or acid chlorides with an acid catalyst.
Major Products:
Oxidation: 3-Aminonaphthalen-2-carboxylic acid.
Reduction: 3-Aminonaphthalen-2-ylamine.
Acylation: N-acyl derivatives of this compound.
Esterification: Esters of this compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for biological activity, including antimicrobial and anticancer properties.
Medicine: It can serve as a precursor for the development of pharmaceutical compounds.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Aminonaphthalen-2-yl)methanol is not well-documented. the presence of the amino and methanol groups suggests potential interactions with biological molecules through hydrogen bonding and other non-covalent interactions. These functional groups can influence the compound’s reactivity and interactions with molecular targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
(1-Aminonaphthalen-2-yl)methanol: Similar structure but with the amino group at the first position.
(3-Aminonaphthalen-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-Aminonaphthalen-2-yl)acetic acid: Similar structure but with an acetic acid group instead of methanol.
Uniqueness: The combination of the amino and methanol groups provides versatility in chemical reactions and potential for diverse applications in various fields .
Properties
IUPAC Name |
(3-aminonaphthalen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISDTJXWUKAFFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438844 | |
Record name | (3-Aminonaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141281-58-5 | |
Record name | (3-Aminonaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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